4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide
Overview
Description
4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide is a compound that belongs to the class of 1,2,4-triazole derivativesThe presence of the 1,2,4-triazole ring in the structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of 4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the triazole ring . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .
Chemical Reactions Analysis
4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted sulfonamide and triazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as aromatase, which plays a crucial role in the biosynthesis of estrogens . By inhibiting aromatase, the compound can reduce the levels of estrogen in the body, which is beneficial in the treatment of estrogen-dependent cancers . Additionally, the triazole ring in the compound can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Sulfonamide derivatives: Compounds containing the sulfonamide group are known for their antibacterial and diuretic properties.
Benzene derivatives: These compounds have diverse applications in chemistry and industry, including the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
4-ethoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-2-17-8-3-5-9(6-4-8)18(15,16)14-10-11-7-12-13-10/h3-7H,2H2,1H3,(H2,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILSMSZFVTUUHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332984 | |
Record name | 4-ethoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49725375 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
876723-01-2 | |
Record name | 4-ethoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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